molecular formula C18H22N4O2 B10915216 2-Amino-7,7-dimethyl-5-oxo-4-(1-propyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-7,7-dimethyl-5-oxo-4-(1-propyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10915216
M. Wt: 326.4 g/mol
InChI Key: NINMGHZKIQUFRW-UHFFFAOYSA-N
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Description

2-AMINO-7,7-DIMETHYL-5-OXO-4-(1-PROPYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: is a complex organic compound with a unique structure that combines elements of chromene, pyrazole, and cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7,7-DIMETHYL-5-OXO-4-(1-PROPYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a condensation reaction with a hydrazine derivative.

    Functionalization with Cyanide: The cyanide group can be added through a nucleophilic substitution reaction using a suitable cyanide source such as potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole groups.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyanide group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered chromene core.

    Substitution: Substituted products with new functional groups replacing the cyanide.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-AMINO-7,7-DIMETHYL-5-OXO-4-(1-PROPYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-7,7-DIMETHYL-5-OXO-4-(1-METHYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
  • 2-AMINO-7,7-DIMETHYL-5-OXO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Uniqueness

The uniqueness of 2-AMINO-7,7-DIMETHYL-5-OXO-4-(1-PROPYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group on the pyrazole ring may confer different steric and electronic properties compared to similar compounds with methyl or ethyl groups.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(1-propylpyrazol-4-yl)-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H22N4O2/c1-4-5-22-10-11(9-21-22)15-12(8-19)17(20)24-14-7-18(2,3)6-13(23)16(14)15/h9-10,15H,4-7,20H2,1-3H3

InChI Key

NINMGHZKIQUFRW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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